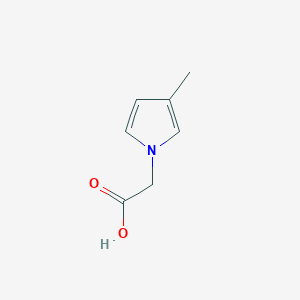

2-(3-Methyl-1H-pyrrol-1-yl)acetic acid

Description

Contextualization of Pyrrole-Containing Scaffolds in Contemporary Organic Synthesis

Pyrrole (B145914), a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged structure in the realm of organic chemistry. researchgate.netbiolmolchem.com Its unique electronic properties and ability to be readily functionalized make it a valuable synthon for the construction of more complex molecules. Pyrrole and its derivatives are integral components of numerous natural products, including heme, chlorophyll, and vitamin B12, underscoring their fundamental role in biological systems. researchgate.net In contemporary organic synthesis, the pyrrole scaffold is a key constituent in the design of pharmaceuticals, agrochemicals, and advanced materials. biolmolchem.comnih.gov The combination of different pharmacophores with the pyrrole ring system has been shown to yield compounds with enhanced biological activities. researchgate.net

The versatility of the pyrrole ring allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. organic-chemistry.org Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net This wide-ranging bioactivity has cemented the pyrrole scaffold as a focal point for drug discovery and development programs. nih.gov

Significance of Carboxylic Acid Moieties in Chemical Transformations and Molecular Interactions

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, imparting characteristic acidity and reactivity to the molecules that contain it. numberanalytics.comwikipedia.org This functional group is capable of participating in a wide array of chemical transformations, including esterification, amidation, and reduction, making it a versatile handle for molecular elaboration. numberanalytics.comwikipedia.orgmsu.edu The ability of carboxylic acids to form strong hydrogen bonds significantly influences the physical properties of a compound, such as its boiling point and solubility. numberanalytics.com

In the context of medicinal chemistry, the carboxylic acid moiety is often a key determinant of a molecule's pharmacokinetic and pharmacodynamic properties. wiley-vch.deresearchgate.net Its ability to exist in an ionized state at physiological pH can enhance water solubility and facilitate interactions with biological targets. wiley-vch.deresearchgate.net Carboxylic acid groups are frequently found in the structures of pharmaceuticals and agrochemicals, where they can act as a pharmacophore, the essential part of a molecule responsible for its biological activity. wiley-vch.deresearchgate.net

Rationale for Comprehensive Investigation of 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid

The compound this compound represents a specific and intriguing example within the broader class of pyrrole-N-acetic acid derivatives. The rationale for its detailed investigation stems from the unique combination of its structural features. The presence of a methyl group at the 3-position of the pyrrole ring can influence the electronic and steric properties of the heterocyclic system, potentially modulating its reactivity and biological activity compared to unsubstituted pyrrole.

Furthermore, the attachment of the acetic acid moiety at the nitrogen atom (N-1 position) directs the functional group's influence on the pyrrole ring's π-system in a distinct manner compared to substitution at a carbon atom. This particular arrangement warrants a thorough investigation to understand how this specific isomer behaves in chemical reactions and biological systems. A comprehensive study of this compound can provide valuable insights into structure-activity relationships within this class of compounds.

Scope and Objectives of the Research Compendium on this compound

The primary objective of this research compendium is to provide a detailed and focused analysis of this compound. The scope of this work is strictly limited to the chemical and physical properties, synthesis, and potential applications of this specific compound, based on available scientific literature.

The specific objectives are:

To elucidate the structural and electronic properties of this compound.

To review and compare known synthetic routes for its preparation.

To explore its reactivity and potential for further chemical modification.

To identify and discuss any documented applications or biological activities.

To highlight existing gaps in the knowledge surrounding this compound, thereby suggesting avenues for future research.

Overview of Existing Knowledge and Gaps Regarding Pyrrole-N-Acetic Acid Derivatives

The scientific literature contains a significant body of research on pyrrole-acetic acid derivatives, with a particular focus on those with substitution at the carbon atoms of the pyrrole ring, such as pyrrole-2-acetic acid derivatives. scispace.comrsc.org These compounds have been recognized for their pharmaceutical importance, with examples like Zomepirac and Ketorolac being well-known non-steroidal anti-inflammatory drugs. rsc.org Various synthetic methodologies for the preparation of these C-substituted pyrrole-acetic acids have been developed. scispace.comrsc.orgcdnsciencepub.com

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

2-(3-methylpyrrol-1-yl)acetic acid |

InChI |

InChI=1S/C7H9NO2/c1-6-2-3-8(4-6)5-7(9)10/h2-4H,5H2,1H3,(H,9,10) |

InChI Key |

RQYARQQPHQGORN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C=C1)CC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 3 Methyl 1h Pyrrol 1 Yl Acetic Acid

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A logical retrosynthetic analysis of 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid suggests two main disconnection approaches. The most straightforward strategy involves the disconnection of the N-C bond of the acetic acid side chain, leading to 3-methylpyrrole and a two-carbon electrophile, such as a haloacetic acid derivative. This approach identifies 3-methylpyrrole as a key and readily available precursor.

Alternatively, a more complex retrosynthesis involves the deconstruction of the pyrrole (B145914) ring itself. This would entail a multi-step process where the acetic acid moiety is attached to a nitrogen-containing precursor prior to the cyclization reaction that forms the 3-methylpyrrole ring. This strategy highlights the importance of appropriately functionalized dicarbonyl compounds and primary amines bearing an acetic acid group as key intermediates.

Direct Synthesis Routes via Pyrrole N-Alkylation

The most common and direct method for the synthesis of this compound is the N-alkylation of 3-methylpyrrole. This approach leverages the nucleophilicity of the pyrrole nitrogen to form a new carbon-nitrogen bond with a suitable electrophile.

Alkylation with Haloacetic Acid Derivatives: Optimization of Reaction Conditions

The N-alkylation of 3-methylpyrrole with haloacetic acid derivatives, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, is a widely employed method. The reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent significantly impacts the reaction's efficiency and yield.

Commonly used bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). The selection of the base is often dictated by the reactivity of the haloacetic acid derivative and the desired reaction temperature. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently used to facilitate the dissolution of the reactants and promote the reaction.

Optimization of reaction conditions is crucial to maximize the yield of the desired N-alkylated product and minimize potential side reactions, such as C-alkylation or polymerization of the pyrrole. The following table summarizes typical conditions for the N-alkylation of substituted pyrroles with haloacetic acid esters.

| Pyrrole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Methylpyrrole | Ethyl bromoacetate | NaH | DMF | 0 to rt | Moderate to Good |

| 3-Methylpyrrole | Ethyl chloroacetate | K₂CO₃ | Acetonitrile | Reflux | Moderate |

| Pyrrole | Ethyl bromoacetate | KOH | DMSO | rt | Good |

Note: Yields are generalized from literature on similar N-alkylation reactions and may vary for the specific synthesis of this compound.

Utilizing Carboxylic Acid Protecting Groups in Alkylation Reactions

To avoid potential complications with the free carboxylic acid group during the N-alkylation reaction, it is often advantageous to use an ester of a haloacetic acid, such as ethyl bromoacetate. The ester group acts as a protecting group for the carboxylic acid. Following the successful N-alkylation of the 3-methylpyrrole, the ester can be easily hydrolyzed under basic or acidic conditions to yield the final this compound. This two-step sequence of N-alkylation followed by hydrolysis is a robust and high-yielding approach.

Common ester protecting groups include methyl, ethyl, and tert-butyl esters. The choice of the ester is often based on the desired deprotection conditions. For instance, tert-butyl esters can be cleaved under mild acidic conditions, which can be beneficial if the target molecule is sensitive to strong bases.

Catalytic Approaches for Enhanced Regioselectivity and Yield in N-Alkylation

While traditional base-promoted N-alkylation is effective, catalytic methods can offer advantages in terms of milder reaction conditions, improved regioselectivity, and higher yields. Phase-transfer catalysis (PTC) is a particularly useful technique for the N-alkylation of pyrroles. tandfonline.com In a typical PTC system, a quaternary ammonium (B1175870) salt or a crown ether is used to transfer the pyrrolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This method can lead to faster reaction rates and often allows for the use of less expensive bases like solid potassium hydroxide (B78521).

Multi-Step Synthetic Approaches

An alternative to the direct N-alkylation of a pre-formed pyrrole ring involves constructing the pyrrole ring with the acetic acid moiety already attached to the nitrogen atom.

Strategies Involving Pyrrole Ring Formation with Pre-Installed Acetic Acid Moiety

The Paal-Knorr synthesis is a powerful method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and primary amines. organic-chemistry.orgwikipedia.org To synthesize this compound using this approach, a primary amine bearing an acetic acid group, such as glycine (B1666218) or its esters, can be reacted with a suitably substituted 1,4-dicarbonyl compound.

For the synthesis of the target molecule, the required 1,4-dicarbonyl precursor would be 3-methyl-2,5-hexanedione. The reaction of this dicarbonyl compound with an amino acid ester, like ethyl glycinate, under acidic or neutral conditions would lead to the formation of the corresponding N-substituted pyrrole ester. Subsequent hydrolysis of the ester group would then yield the desired this compound. This multi-step approach offers a high degree of flexibility in introducing various substituents onto the pyrrole ring by choosing the appropriate 1,4-dicarbonyl precursor.

Post-Synthetic Modification of Pyrrole Derivatives to Introduce Acetic Acid Functionality

The most direct and common strategy for the synthesis of this compound involves the post-synthetic modification of the pre-formed 3-methyl-1H-pyrrole core. This approach focuses on introducing the acetic acid side chain directly onto the pyrrole nitrogen atom, a process known as N-alkylation.

This transformation is typically achieved in a two-step sequence:

N-alkylation with a Haloacetate Ester: The pyrrole nitrogen is deprotonated with a suitable base to form a nucleophilic pyrrolide anion. This anion then reacts with an electrophilic haloacetate ester, such as ethyl bromoacetate or methyl chloroacetate, via a nucleophilic substitution reaction. Common bases used for this deprotonation include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net Alternative, milder conditions can employ potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), sometimes in ionic liquids which can offer high regioselectivity for N-substitution. organic-chemistry.org

Saponification: The resulting ester, ethyl 2-(3-methyl-1H-pyrrol-1-yl)acetate, is then hydrolyzed to the desired carboxylic acid. This is typically accomplished through saponification, which involves heating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate salt. researchgate.net

The following table summarizes typical conditions for the N-alkylation step in pyrrole derivatives, which is the key part of this post-synthetic modification strategy.

| Pyrrole Substrate | Alkylating Agent | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyrrole | Alkyl Halides | K₂CO₃ / DMF | Room Temp | High | organic-chemistry.org |

| Pyrrole | Alkyl Halides | KOH / Ionic Liquid ([Bmim][PF₆]) | Room Temp | Excellent | organic-chemistry.org |

| Dimethyl pyrrole-2,5-dicarboxylate | Alkyl Halides (R-X) | NaH / DMF | 0 °C - Room Temp | 61-98% | researchgate.net |

| Pyrrole | Alkylating Reagents | KO₂ / 18-crown-6 | Ultrasound | High | nih.gov |

Functional Group Interconversions for Carboxylic Acid Synthesis

Beyond the direct alkylation with a haloacetate, the acetic acid functionality can be introduced through the interconversion of other functional groups already attached to the pyrrole nitrogen. This strategy provides alternative synthetic pathways, which can be advantageous if the precursor functional groups are more readily introduced or offer different reactivity profiles.

Key functional group interconversion (FGI) strategies include:

Hydrolysis of Nitriles: An alternative precursor is 2-(3-methyl-1H-pyrrol-1-yl)acetonitrile. This compound can be synthesized by N-alkylating 3-methyl-1H-pyrrole with a haloacetonitrile (e.g., bromoacetonitrile). The nitrile group can then be hydrolyzed to the carboxylic acid under either acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH) conditions, typically with heating.

Oxidation of Alcohols: The target acid can be prepared from 2-(3-methyl-1H-pyrrol-1-yl)ethanol. This alcohol intermediate would first be synthesized by N-alkylation of 3-methyl-1H-pyrrole with an appropriate reagent like 2-bromoethanol (B42945) or ethylene (B1197577) oxide. The primary alcohol is then oxidized to the carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Oxidation of Aldehydes: Similarly, the oxidation of 2-(3-methyl-1H-pyrrol-1-yl)acetaldehyde would yield the desired product. However, the synthesis and isolation of such N-acetylaldehydes can be challenging due to their potential instability.

The table below outlines these FGI pathways for synthesizing the carboxylic acid group.

| Starting Functional Group | Precursor Compound | FGI Reaction | Typical Reagents |

|---|---|---|---|

| Nitrile (-CN) | 2-(3-Methyl-1H-pyrrol-1-yl)acetonitrile | Hydrolysis | H₂SO₄/H₂O or NaOH/H₂O, heat |

| Alcohol (-CH₂OH) | 2-(3-Methyl-1H-pyrrol-1-yl)ethanol | Oxidation | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) |

| Ester (-COOR) | Ethyl 2-(3-Methyl-1H-pyrrol-1-yl)acetate | Hydrolysis (Saponification) | NaOH/H₂O or KOH/EtOH, then H₃O⁺ |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact and improve safety and efficiency. These principles can be applied to the synthesis of the 3-methyl-1H-pyrrole precursor and its subsequent functionalization.

Solvent-Free and Environmentally Benign Reaction Systems

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). researchgate.net Several strategies have been developed for pyrrole synthesis that align with this goal.

Solvent-Free Synthesis: The Paal-Knorr reaction, a classic method for forming the pyrrole ring from a 1,4-dicarbonyl compound and an amine, can be performed under solvent-free conditions. rsc.orgmdpi.com These reactions are often facilitated by microwave irradiation or simply by stirring the reactants together, sometimes with a solid acid catalyst. rsc.orgrsc.org An expeditious synthesis of N-substituted pyrroles has been achieved using microwave-induced, iodine-catalyzed reactions under solventless conditions. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has become a popular green technique. It often leads to dramatic reductions in reaction times, increased product yields, and cleaner reactions with fewer byproducts compared to conventional heating methods. pensoft.netpensoft.netmdpi.com MAOS has been successfully applied to Paal-Knorr and Clauson-Kaas pyrrole syntheses. pensoft.netpensoft.net

Use of Greener Solvents: When a solvent is necessary, environmentally benign options are preferred. Water is an ideal green solvent, and several pyrrole syntheses have been developed to proceed in aqueous media. organic-chemistry.orgnih.gov Other alternatives include ionic liquids and deep eutectic solvents, which are non-volatile and can often be recycled. organic-chemistry.orgorganic-chemistry.orgtandfonline.com

Utilization of Sustainable Catalysts and Reagents

The replacement of hazardous and stoichiometric reagents with efficient and recyclable catalysts is a cornerstone of green chemistry.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous because they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov Examples used in pyrrole synthesis include clays (B1170129) like montmorillonite (B579905) K-10, zeolites, and sulfonic acid-supported magnetic nanoparticles. nih.govtandfonline.combeilstein-journals.org Commercially available aluminas have also proven to be low-cost, reusable catalysts for N-substituted pyrrole synthesis. mdpi.com

Earth-Abundant Metal Catalysts: There is a significant effort to replace catalysts based on precious metals (like palladium or rhodium) with those based on more abundant and less toxic metals. Iron-catalyzed methods for pyrrole synthesis have been developed as a sustainable alternative. acs.org

Organocatalysis and Biocatalysis: The use of small organic molecules (organocatalysts) or enzymes (biocatalysts) avoids the use of metals altogether. Vitamin B₁, for example, has been used as an organocatalyst for the Paal–Knorr synthesis. nih.gov Biocatalytic processes using enzymes such as transaminases offer high selectivity under mild, aqueous conditions. nih.gov

Renewable Feedstocks: The ultimate goal of sustainable synthesis is to use renewable starting materials. An iridium-catalyzed synthesis has been reported that produces pyrroles from secondary alcohols and amino alcohols, which can be derived from renewable biomass resources. tcsedsystem.edunih.gov

Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability for this compound Production

Choosing a synthetic route for this compound requires a comparative analysis of factors such as chemical yield, reaction efficiency, cost, safety, environmental impact, and scalability. While a direct comparison for the exact target molecule is sparse in the literature, an analysis can be constructed based on general methodologies for N-substituted pyrroles.

The two main strategies are:

Strategy A: Post-Synthetic N-Alkylation of 3-methyl-1H-pyrrole.

Strategy B: De Novo Ring Formation via a green Paal-Knorr or related cyclization, using an amine that already contains the acetic acid (or ester) functionality, such as glycine ethyl ester.

The following table provides a comparative overview of these strategies.

| Parameter | Strategy A: Post-Synthetic N-Alkylation | Strategy B: Green De Novo Synthesis (e.g., Paal-Knorr) |

|---|---|---|

| Overall Yield | Generally moderate to high (60-98% for alkylation step), but requires two steps (alkylation + hydrolysis). researchgate.net | Can be very high (70-99%) in a single cyclization step. bohrium.com |

| Reaction Conditions | Often requires strong bases (NaH), anhydrous conditions, and/or VOC solvents (DMF, THF). Can be harsh. | Can be performed under very mild conditions: solvent-free, in water, at room temperature, or with microwave assistance. rsc.orgrsc.orgnih.gov |

| Atom Economy | Moderate. Involves a substitution reaction where a leaving group (e.g., Br⁻) is lost. | High. The Paal-Knorr reaction is a condensation where the only byproduct is water. rsc.org |

| Catalyst/Reagents | Often uses stoichiometric amounts of strong, hazardous bases. | Can be catalyst-free or use recyclable, benign catalysts (clays, iodine, organocatalysts). rsc.orgnih.govnih.gov |

| Scalability | Well-established and generally scalable, though handling large quantities of NaH or VOCs can pose challenges. | Batch reactions in water or solvent-free are highly scalable. acs.org MAOS methods can be difficult to scale up directly, but flow chemistry offers a scalable alternative. |

| Advantages | Direct, versatile, uses readily available 3-methyl-1H-pyrrole. | High atom economy, environmentally benign, often one-pot, uses milder and safer conditions. |

| Disadvantages | Uses hazardous reagents, generates salt waste, may require anhydrous conditions. | Requires synthesis of the appropriate 1,4-dicarbonyl precursor for 3-methyl-1H-pyrrole. |

Computational and Theoretical Investigations of 2 3 Methyl 1h Pyrrol 1 Yl Acetic Acid

Quantum Chemical Calculations on the Electronic Structure

Quantum chemical calculations provide a foundational understanding of the electronic characteristics of 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid. These calculations elucidate the distribution of electrons and energy levels within the molecule, which are paramount in determining its chemical properties.

Frontier Molecular Orbital (FMO) theory is a critical tool in predicting the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.comresearchgate.net

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more reactive and less stable. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methyl-1H-pyrrole ring, while the LUMO is likely distributed over the acetic acid side chain, particularly the carbonyl group. This distribution facilitates charge transfer interactions within the molecule. irjweb.com

Table 1: Representative FMO Properties for this compound Note: These values are illustrative for a molecule of this class and would be precisely determined via specific computational methods like Density Functional Theory (DFT).

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.35 | Electron-donating ability, localized on the pyrrole (B145914) ring. |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.75 | Electron-accepting ability, associated with the carboxyl group. |

| Energy Gap (ΔE) | 4.60 | Indicates significant chemical stability and moderate reactivity. |

The distribution of electron density within this compound is non-uniform due to the presence of electronegative atoms (nitrogen and oxygen). This charge distribution can be quantified using methods like Mulliken population analysis. irjweb.com The nitrogen and oxygen atoms are expected to carry partial negative charges, while the hydrogen atoms of the carboxyl group and the carbon atoms bonded to these heteroatoms will exhibit partial positive charges.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are prone to electrophilic attack. For this molecule, these areas would be concentrated around the oxygen atoms of the carboxyl group and the delocalized π-electron system of the pyrrole ring.

Positive Potential (Blue): These regions signify a deficiency of electrons and are susceptible to nucleophilic attack. The most positive potential is expected to be located on the hydrogen atom of the carboxylic acid's hydroxyl group.

This charge landscape dictates how the molecule interacts with other polar molecules, receptors, or ions.

The concept of aromaticity is key to understanding the stability and reactivity of the pyrrole ring. Aromatic compounds are cyclic, planar, fully conjugated, and adhere to Hückel's rule, which requires the π-system to contain [4n+2] electrons (where n is a non-negative integer). masterorganicchemistry.comyoutube.com

The 3-methyl-1H-pyrrol-1-yl ring in the molecule fulfills these criteria:

Cyclic: It is a five-membered ring structure.

Planar: The sp² hybridized carbon and nitrogen atoms create a flat ring. masterorganicchemistry.com

Conjugated: There is a continuous system of overlapping p-orbitals around the ring.

[4n+2] π-Electrons: The ring contains 6 π-electrons. The four carbon atoms each contribute one electron, and the nitrogen atom contributes its lone pair of electrons to the π-system. wikipedia.org This satisfies Hückel's rule for n=1.

Table 2: Aromaticity Criteria for the 3-Methyl-1H-pyrrol-1-yl Ring

| Criterion | Status for 3-Methyl-1H-pyrrol-1-yl Ring | Comment |

|---|---|---|

| Cyclic Structure | Yes | The molecule contains a five-membered ring. |

| Planarity | Yes | All ring atoms are sp² hybridized, leading to a planar conformation. |

| Full Conjugation | Yes | A continuous system of overlapping p-orbitals exists around the ring. |

| Hückel's Rule ([4n+2] π e-) | Yes (6 π-electrons) | Satisfies the rule for n=1, confirming aromaticity. |

Conformational Analysis and Energy Landscapes

The flexibility of the acetic acid side chain allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

The acetic acid side chain is attached to the pyrrole ring via single bonds (N1-Cα and Cα-Cβ), which allows for rotation. Computational scanning of the potential energy surface by systematically varying the dihedral angles around these bonds can map out the energy landscape. This analysis identifies low-energy conformers (energy minima) and the transition states (energy maxima) that represent the rotational barriers between them. The heights of these barriers determine the rate of interconversion between different conformers at a given temperature. The stable conformers will correspond to staggered arrangements that minimize steric hindrance between the bulky pyrrole ring and the carboxyl group.

Table 3: Hypothetical Rotational Barriers for the Acetic Acid Side Chain Note: These values are representative and depend on the specific level of theory and basis set used in calculations.

| Bond of Rotation | Associated Dihedral Angle | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| N1 - Cα (Pyrrole-CH2) | C2-N1-Cα-Cβ | ~ 2-4 |

| Cα - Cβ (CH2-COOH) | N1-Cα-Cβ-O1 | ~ 5-8 |

The presence of a hydrogen bond donor (the -OH of the carboxyl group) and potential acceptors (the oxygen of the carbonyl group or the π-electron cloud of the pyrrole ring) allows for the possibility of intramolecular hydrogen bonding. rsc.org The formation of an intramolecular hydrogen bond can significantly stabilize a particular conformation, making it the dominant form in the gas phase or in non-polar solvents. rsc.org

Global Minima and Stable Conformers of this compound

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the N1—C(acetic) bond and the C(acetic)—C(carboxyl) bond. Identifying the global minimum and other low-energy stable conformers is crucial for understanding its chemical behavior.

Computational methods, particularly DFT using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to perform a potential energy surface (PES) scan. researchgate.net This process involves systematically rotating the dihedral angles of the flexible side chain and calculating the relative energy of each resulting geometry. The structures corresponding to energy minima on the PES are then fully optimized to identify stable conformers.

The primary conformers would likely differ in the orientation of the carboxylic acid group relative to the pyrrole ring. Steric hindrance between the carboxylic acid group and the pyrrole ring, as well as potential weak intramolecular interactions, would govern the relative stability of these conformers. It is anticipated that the most stable conformer (global minimum) would feature a staggered arrangement of the acetic acid side chain that minimizes steric clash.

Table 1: Illustrative Relative Energies of Hypothetical Stable Conformers

This table represents typical data generated from DFT calculations to compare the stability of different molecular conformations. Energies are relative to the most stable conformer (Global Minimum).

| Conformer ID | Dihedral Angle (C2-N1-Cα-Cβ) | Relative Energy (kcal/mol) | Description |

| Conf-1 | ~180° (anti-periplanar) | 0.00 | Acetic acid group is extended away from the ring, minimizing steric repulsion. (Global Minimum) |

| Conf-2 | ~60° (gauche) | 1.5 - 2.5 | A higher-energy conformer with the acetic acid group positioned closer to the ring. |

| Conf-3 | ~-60° (gauche) | 1.5 - 2.5 | Energetically similar to Conf-2, representing another staggered conformation. |

Reactivity Predictions and Mechanistic Insights through Computational Modeling

The pyrrole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution. nih.govuctm.edu Computational models can predict the most probable sites of attack by analyzing the electronic structure of the molecule.

Electrophilic Attack: The preferred sites for electrophilic attack are generally the α-positions (C2 and C5) because the resulting cationic intermediate (σ-complex or arenium ion) is stabilized by a greater number of resonance structures compared to attack at the β-positions (C3 and C4). onlineorganicchemistrytutor.comquora.com In this compound, the ring is influenced by two key groups:

3-Methyl group: An electron-donating group that activates the ring towards electrophilic attack.

1-Acetic acid group: An electron-withdrawing group attached to the nitrogen, which deactivates the ring.

Computational analysis of frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP) maps can quantify the electron density at each carbon atom. The analysis would likely predict the following reactivity order for electrophilic attack: C5 > C2 > C4 .

C5: This is the most favored site. It is an activated α-position that is sterically unhindered.

C2: While an α-position, it is sterically hindered by the adjacent 3-methyl group.

C4: This is a less-favored β-position.

Nucleophilic Attack: Nucleophilic attack on the pyrrole ring itself is generally disfavored due to its inherent electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule. The most likely site for nucleophilic attack on the entire molecule is the electrophilic carbonyl carbon of the carboxylic acid group.

Table 2: Predicted Reactivity Sites for this compound

| Position | Type of Attack | Predicted Reactivity | Justification |

| C5 | Electrophilic | High | Unhindered, activated α-position; highest electron density. onlineorganicchemistrytutor.comquora.com |

| C2 | Electrophilic | Moderate | Activated α-position but sterically hindered by the 3-methyl group. researchgate.net |

| C4 | Electrophilic | Low | β-Position, less stable intermediate compared to α-attack. onlineorganicchemistrytutor.com |

| Carbonyl Carbon | Nucleophilic | High | Standard reactivity of a carboxylic acid, highly electrophilic carbon center. |

| Pyrrole Ring Carbons | Nucleophilic | Very Low | The ring is electron-rich and not susceptible to nucleophilic attack. |

The acidity constant (pKa) is a fundamental property that can be accurately predicted using computational methods. The standard approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water.

The calculation is performed using a thermodynamic cycle that separates the process into gas-phase and solvation energies. researchgate.net

Gas-Phase Calculation: The geometries of the carboxylic acid (HA) and its conjugate base (A⁻) are optimized, and their gas-phase free energies are calculated at a high level of theory (e.g., CBS-QB3 or DFT). researchgate.net

Solvation Energy Calculation: The free energy of solvation for each species is calculated using an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.net

Table 3: Illustrative Thermodynamic Cycle for pKa Calculation

This table outlines the components of a typical computational workflow to determine the pKa of a carboxylic acid.

| Step | Description | Illustrative Energy Value (kcal/mol) |

| ΔG(gas, HA) | Gas-phase free energy of the acid | -550.0 |

| ΔG(gas, A⁻) | Gas-phase free energy of the conjugate base | -225.0 |

| ΔG(solv, HA) | Solvation free energy of the acid | -9.5 |

| ΔG(solv, A⁻) | Solvation free energy of the conjugate base | -75.0 |

| ΔG(solv, H⁺) | Solvation free energy of the proton (literature value) | -265.9 |

| ΔG(aq, dissociation) | Calculated free energy of dissociation in water | 6.1 |

| Calculated pKa | Derived from ΔG(aq, dissociation) | ~4.5 |

Understanding the mechanism of chemical reactions requires the characterization of transition states (TS)—the high-energy structures that connect reactants and products. mdpi.com Computational modeling can locate these fleeting structures and calculate the activation energy (Ea), which determines the reaction rate.

A common reaction involving this molecule is the acid-catalyzed esterification of its carboxylic acid group. scispace.com Modeling this transformation would involve:

Reactant and Product Optimization: The geometries of the reactants (the pyrrole acetic acid and an alcohol, e.g., methanol (B129727), plus an acid catalyst) and the products (the corresponding ester and water) are optimized.

Transition State Search: A search for the transition state structure is performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. The TS is a first-order saddle point on the potential energy surface, confirmed by having exactly one imaginary vibrational frequency.

Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants. This provides insight into the reaction kinetics.

DFT calculations can effectively model the bond-forming and bond-breaking processes in the tetrahedral intermediate characteristic of esterification. mdpi.com

Table 4: Illustrative Energy Profile for a Modeled Esterification Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Methanol | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +15.0 |

| Products | Methyl 2-(3-methyl-1H-pyrrol-1-yl)acetate + Water | -5.0 |

| Activation Energy (Ea) | Energy(TS) - Energy(Reactants) | 15.0 |

Molecular Dynamics Simulations for Solvent Effects on this compound Conformation

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insight into how solvent molecules influence the conformation and dynamics of a solute. nih.govrsc.org In solution, the solvent can significantly determine a molecule's preferred shape and reactivity. frontiersin.orgnih.gov

For this compound, MD simulations would be performed by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, DMSO, or chloroform) and solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds.

These simulations can reveal:

Conformational Preferences: The simulations would show which conformers (as identified by DFT) are most populated in a given solvent.

Solvation Shell Structure: The arrangement of solvent molecules around the solute, particularly around the polar carboxylic acid group and the pyrrole nitrogen, can be analyzed.

Hydrogen Bonding: The dynamics of intra- and intermolecular hydrogen bonds can be monitored. In protic solvents like water, the carboxylic acid group would engage in strong hydrogen bonding with the solvent. In nonpolar solvents, an intramolecular hydrogen bond between the carbonyl oxygen and the pyrrole C2-H might be observed in certain conformations.

The results would likely show that polar solvents stabilize more extended conformations of the acetic acid side chain to maximize solute-solvent interactions, while nonpolar solvents might favor more compact or folded conformations. frontiersin.org

Table 5: Predicted Solvent Effects on Conformation from Molecular Dynamics Simulations

| Solvent Type | Example Solvent | Predicted Conformational Behavior | Primary Interaction |

| Polar Protic | Water | Extended side-chain conformations are favored. | Strong intermolecular hydrogen bonding between the carboxylic acid and water. |

| Polar Aprotic | DMSO | Extended conformations are likely, but with less structured solvation than water. | Dipole-dipole interactions and moderate hydrogen bonding. |

| Nonpolar | Toluene | More compact or folded conformations may be populated. | van der Waals interactions; potential for weak intramolecular interactions to be favored. |

Chemical Reactivity and Mechanistic Studies of 2 3 Methyl 1h Pyrrol 1 Yl Acetic Acid

Reactivity of the Carboxylic Acid Functionality

The acetic acid moiety attached to the pyrrole (B145914) nitrogen exhibits typical carboxylic acid reactivity, serving as a handle for transformations such as esterification, amidation, reduction, and decarboxylation. The electronic nature of the pyrrole ring, being attached to the α-carbon of the acid, can influence the reactivity of the carboxyl group.

The conversion of 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid to its corresponding esters is a fundamental reaction, typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. This reversible reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Kinetics and Thermodynamics: The kinetics of this esterification are analogous to those of other carboxylic acids, such as acetic acid. rdd.edu.iqresearchgate.net The reaction generally follows a second-order rate law. The rate is significantly influenced by temperature, the molar ratio of alcohol to acid, and the concentration and type of catalyst. asianpubs.orgasianpubs.org Increasing the temperature typically increases the reaction rate. rdd.edu.iq From a thermodynamic standpoint, the reaction is an equilibrium process. To drive the reaction toward the ester product, it is common to use an excess of the alcohol reactant or to remove water as it is formed. rdd.edu.iq The esterification of carboxylic acids is generally a slightly exothermic process. rdd.edu.iq

Catalyst Screening: A variety of strong acid catalysts can be employed to accelerate the esterification process. The efficiency of these catalysts is related to their ability to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. rdd.edu.iq Common homogeneous catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). rdd.edu.iq Heterogeneous solid acid catalysts, such as ion-exchange resins like Amberlyst-15, are also effective and offer the advantage of easier separation from the reaction mixture. asianpubs.orgrepositorioinstitucional.mx

| Catalyst | Typical Conditions | Relative Reaction Rate | Notes |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol (B129727), Reflux, 4h | High | Common and effective, but can lead to side reactions and difficult workup. rdd.edu.iq |

| Hydrochloric Acid (HCl) | Ethanol, Reflux, 6h | Moderate-High | Effective, often used as a solution in the alcohol. |

| p-Toluenesulfonic Acid (p-TsOH) | Toluene/Methanol, Reflux, 8h | Moderate | Solid catalyst, easier to handle than mineral acids. repositorioinstitucional.mx |

| Amberlyst-15 | Methanol, 60°C, 12h | Moderate | Heterogeneous catalyst, easily filtered and reused, environmentally benign. asianpubs.orgrepositorioinstitucional.mx |

The formation of an amide bond between this compound and an amine requires the activation of the carboxylic acid, as direct reaction is generally inefficient. This is achieved using a variety of coupling reagents that convert the hydroxyl group of the acid into a better leaving group. researchgate.net

The choice of coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used. nih.gov The reaction typically involves mixing the carboxylic acid, amine, coupling reagent, and a non-nucleophilic base in an inert aprotic solvent.

Common Coupling Reagents and Conditions:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used. nih.govgoogle.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. nih.gov

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient but can be toxic. google.com

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are very effective, especially for difficult couplings, and are known to proceed with low rates of racemization. broadpharm.com

Phosphonic Acid Anhydrides: Cyclic phosphonic acid anhydrides like T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide) are effective, non-toxic coupling agents that yield water-soluble byproducts, simplifying purification. google.com

| Coupling Reagent | Additive | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| EDC | HOBt | DIPEA | DMF or CH₂Cl₂ | Good to Excellent nih.gov |

| DCC | DMAP | - | CH₂Cl₂ | Good nih.gov |

| HATU | - | DIPEA or TEA | DMF | Excellent broadpharm.com |

| T3P | - | Pyridine or TEA | Ethyl Acetate | Excellent google.com |

The carboxylic acid group of this compound can be reduced to afford the corresponding primary alcohol, 2-(3-Methyl-1H-pyrrol-1-yl)ethanol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon.

Reduction to Alcohols: Strong hydride reagents, most commonly Lithium aluminum hydride (LiAlH₄), are effective for the reduction of carboxylic acids. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Sodium borohydride (B1222165) (NaBH₄) is generally not a sufficiently strong reducing agent for this transformation.

Selective Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This often requires specialized reagents or multi-step procedures. One common strategy involves first converting the carboxylic acid to a derivative like an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde under controlled conditions. Direct reduction methods are less common but can sometimes be achieved using hindered hydride reagents at low temperatures.

Decarboxylation involves the removal of the carboxyl group, releasing carbon dioxide. For this compound, this would yield 1-methyl-3-methylpyrrole. The stability of the N-CH₂-COOH bond makes this reaction non-trivial compared to β-keto acids or malonic acids.

Thermal Decarboxylation: The thermal decarboxylation of simple aliphatic acids like acetic acid requires very high temperatures. usgs.gov For heteroaromatic acetic acids, the stability of the resulting carbanion intermediate is a key factor. While pyrrole-2-carboxylic acid can be decarboxylated, often under acidic conditions which facilitate the reaction via protonation of the pyrrole ring, the decarboxylation of an N-acetic acid derivative is less studied. chemtube3d.comresearchgate.net The mechanism likely involves the formation of a zwitterionic intermediate.

Photochemical Decarboxylation: Photochemical methods can induce decarboxylation, often via radical pathways. This would involve the homolytic cleavage of the C-C bond upon absorption of UV light, but this is not a commonly reported method for this class of compounds.

Catalytic Decarboxylation: Metal-catalyzed decarboxylation reactions are known for many aromatic and heteroaromatic carboxylic acids. organic-chemistry.org For instance, silver and copper catalysts have been used for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org However, it has been noted that silver-catalyzed methods are often unsuccessful for pyrrole- and indole-based substrates. organic-chemistry.org The mechanism typically involves the formation of an organometallic intermediate which then undergoes protodemetalation.

Reactivity of the Pyrrole Moiety

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The presence of substituents—the activating 3-methyl group and the N-acetic acid group—governs the regioselectivity and rate of these reactions. The N-acetic acid group, similar to an N-acyl group, is generally considered to be electron-withdrawing and deactivating, directing electrophiles to the C2 and C5 positions. Conversely, the 3-methyl group is an activating, ortho-para director, favoring substitution at the C2 and C4 positions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrroles. The high electron density of the ring allows these reactions to proceed under milder conditions than those required for benzene. stackexchange.com For this compound, the outcome of EAS is a balance between the electronic effects of the two substituents and steric hindrance.

Regioselectivity:

Activating Group (3-Methyl): This alkyl group is electron-donating via induction and hyperconjugation, activating the ring and directing incoming electrophiles to the C2 and C4 positions.

Deactivating Group (N-CH₂COOH): This group is electron-withdrawing by induction, which deactivates the ring relative to unsubstituted pyrrole. It directs incoming electrophiles primarily to the C2 and C5 positions.

The combined effect suggests that the most likely positions for electrophilic attack are C2, C4, and C5.

Attack at C5: This position is activated by the nitrogen lone pair and is sterically unhindered. It is a likely site for substitution.

Attack at C2: This position is electronically favored by both the nitrogen and the 3-methyl group. However, it is sterically hindered by the adjacent methyl group.

Attack at C4: This position is activated by the 3-methyl group but is a β-position relative to the nitrogen, which is generally less reactive than the α-positions (C2, C5). stackexchange.com

Therefore, a mixture of products is possible, with substitution at the C5 position often being the major product due to a combination of electronic activation and lower steric hindrance. The precise ratio of isomers can be influenced by the specific electrophile and the reaction conditions (e.g., Lewis acid catalyst). datapdf.com

Examples of Electrophilic Substitution Reactions:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to monohalogenation, primarily at the C5 position.

Nitration: Milder nitrating agents than the standard HNO₃/H₂SO₄ mixture, such as acetyl nitrate, are typically used to avoid polymerization and oxidation of the sensitive pyrrole ring.

Acylation: Friedel-Crafts acylation can be performed, though the choice of Lewis acid can influence regioselectivity. BF₃·OEt₂ often favors 2-acylation, while AlCl₃ can favor 3-acylation in N-sulfonyl pyrroles, suggesting that conditions could be tuned to influence the outcome. datapdf.com

Nucleophilic Additions to the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms. This inherent electronic character makes the pyrrole nucleus highly susceptible to electrophilic attack and generally unreactive toward nucleophiles. researchgate.netnumberanalytics.com The presence of a methyl group at the 3-position further enhances the electron-donating nature, additionally deactivating the ring for potential nucleophilic additions.

Consequently, direct nucleophilic addition or substitution on the pyrrole ring of this compound is not a characteristic reaction under standard conditions. Such transformations are typically observed only in pyrrole systems that are heavily activated by the presence of strong electron-withdrawing groups. For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo bimolecular nucleophilic aromatic substitution with reagents like piperidine (B6355638) and methoxide (B1231860) ion under mild conditions. rsc.org The powerful inductive and resonance effects of the nitro groups are essential to overcome the intrinsic electron-rich nature of the pyrrole ring, a condition not met by the substituents on this compound.

Cycloaddition Reactions Involving the Pyrrole Ring System

While resistant to nucleophilic attack, the π-electron system of the pyrrole ring can participate in cycloaddition reactions, behaving as a 4π-electron diene component in Diels-Alder reactions or as a 2π component in [3+2] cycloadditions. The aromaticity of the pyrrole ring means that it is a less reactive diene compared to non-aromatic counterparts like furan, often requiring forcing conditions or specific activation.

N-substituted pyrroles have been shown to undergo Diels-Alder cycloadditions with highly reactive dienophiles such as benzynes, generated in situ from diaryliodonium salts. d-nb.infonih.gov These reactions lead to the formation of bridged-ring amine structures. The specific reactivity of this compound in such reactions has not been extensively documented, but based on analogous systems, it is expected to participate in these transformations.

[3+2] cycloaddition reactions are also a known mode of reactivity for N-substituted pyrroles. For example, the copper-catalyzed reaction of N-substituted pyrrole-2-carboxaldehydes with arylalkenes provides access to complex dihydropyrrolizine skeletons. acs.orgacs.org These reactions proceed through a radical cascade mechanism. The presence of an electron-withdrawing group on the pyrrole ring appears to be favorable for this specific transformation. acs.org The influence of the N-acetic acid group in this compound would need to be experimentally determined in this context.

Table 1: Examples of Cycloaddition Reactions with N-Substituted Pyrrole Derivatives

| Pyrrole Derivative | Reaction Type | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenylpyrrole | Diels-Alder | Phenyl(mesityl)iodonium tosylate, LiHMDS | Bridged-ring amine | 23% | d-nb.infonih.gov |

| N-Substituted pyrrole-2-carboxaldehydes | [3+2] Cycloaddition | Arylalkenes, Cu catalyst, DTBP | Dihydropyrrolizine | up to 85% | acs.orgacs.org |

Reactivity at the N-Linked Position

The N-linked acetic acid group is a primary site of chemical reactivity, distinct from the pyrrole ring itself.

Investigations into N-Alkylation and N-Acylation Reactions

As the nitrogen atom in this compound is already alkylated, further N-alkylation or N-acylation at this position is not feasible. Instead, the reactivity at this part of the molecule is dominated by the transformations of the carboxylic acid functional group. Standard carboxylic acid chemistry can be applied to this moiety to generate a variety of derivatives. These reactions include:

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. For example, refluxing with methanol and a catalytic amount of sulfuric acid would produce methyl 2-(3-methyl-1H-pyrrol-1-yl)acetate. nih.gov

Amide Formation: Activation of the carboxylic acid (e.g., by conversion to an acid chloride with thionyl chloride or using coupling agents like EDC) followed by reaction with primary or secondary amines affords the corresponding amides.

Reduction: The carboxylic acid can be reduced to the primary alcohol, 2-(3-methyl-1H-pyrrol-1-yl)ethanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

These transformations provide a pathway to a diverse range of derivatives, modifying the properties of the parent molecule without altering the core pyrrole structure.

Stereochemical Aspects of N-Substituted Pyrrole Derivatives

The parent compound, this compound, is achiral. However, stereocenters can be introduced through various reactions, leading to stereochemical considerations.

Derivatization of the Acetic Acid Side Chain: Functionalization at the α-carbon of the N-acetic acid group would create a chiral center. For example, α-bromination followed by nucleophilic substitution could lead to a racemic mixture of enantiomers, which could potentially be resolved or synthesized asymmetrically.

Cycloaddition Reactions: Cycloaddition reactions, such as the Diels-Alder reaction, create multiple new stereocenters in the resulting polycyclic products. The facial selectivity of the dienophile's approach to the pyrrole ring can be influenced by the steric and electronic properties of the N-substituent, potentially leading to diastereoselectivity in the products. The formation of endo and exo isomers is a key stereochemical aspect in these reactions.

Detailed stereochemical studies on derivatives of this specific compound are not widely reported, but the principles of asymmetric synthesis and diastereoselective reactions would apply to its transformations.

Photochemical and Thermochemical Transformations of this compound

The photochemical behavior of pyrrole derivatives can be complex, involving rearrangements and cycloadditions. bris.ac.uk The N-acetic acid moiety also introduces a chromophore that can influence the molecule's interaction with light. The photochemistry of simple carboxylic acids like pyruvic acid has been studied, revealing pathways such as photodecarboxylation upon UV excitation. nih.gov

For this compound, potential photochemical transformations could include:

Photodecarboxylation: Irradiation with UV light could potentially induce the loss of CO₂ from the acetic acid group, leading to the formation of 1,3-dimethylpyrrole.

Rearrangements: Photochemically induced rearrangements of the pyrrole ring are known, though they often require specific substitution patterns. bris.ac.uk

Thermally, the pyrrole ring is quite stable due to its aromaticity. Decomposition or rearrangement would likely require high temperatures. The carboxylic acid group is the more thermally labile part of the molecule and could undergo decarboxylation upon strong heating, although this typically requires very high temperatures in the absence of a catalyst.

Redox Chemistry of this compound and its Derivatives

The redox chemistry of this compound involves both the pyrrole ring and the N-acetic acid substituent.

Reduction:

The pyrrole ring is generally resistant to catalytic hydrogenation under conditions that would reduce a simple alkene, a testament to its aromatic stability. It is also stable to reducing agents like zinc in acetic acid, a condition used in the Knorr pyrrole synthesis. quora.com

As mentioned previously, the carboxylic acid group can be selectively reduced to a primary alcohol using powerful hydride reagents like LiAlH₄.

Oxidation:

Pyrroles are susceptible to oxidation. Strong oxidizing agents can lead to ring-opening or, more commonly, polymerization. The oxidative polymerization of pyrrole is a well-known process that yields conductive polymers ("pyrrole black"). The substituents on this compound would influence the polymerization potential and the properties of the resulting polymer.

Controlled oxidation is challenging but can be achieved with specific reagents to yield products like pyrrolinones.

The electrochemical behavior of N-substituted pyrroles is of significant interest, particularly in the field of materials science for the formation of functional polymers. The oxidation potential of this compound would be influenced by both the electron-donating 3-methyl group and the N-acetic acid substituent.

Table 2: Summary of Potential Redox Reactions

| Reaction Type | Reagent/Condition | Affected Moiety | Expected Product |

|---|---|---|---|

| Reduction | LiAlH₄ | Carboxylic Acid | 2-(3-Methyl-1H-pyrrol-1-yl)ethanol |

| Reduction | H₂, Pd/C (mild conditions) | Pyrrole Ring | No reaction |

| Oxidation | Strong Oxidants (e.g., FeCl₃) | Pyrrole Ring | Polymerization |

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of ester and amide derivatives. Standard esterification procedures, such as the Fischer-Speier method involving refluxing the acid in an alcohol with a catalytic amount of strong acid, can be employed to produce a range of alkyl and aryl esters. sphinxsai.com Similarly, amidation can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. sphinxsai.comresearchgate.net More direct and milder methods, such as using coupling reagents like carbodiimides or organophosphorus compounds, are also widely applicable for forming the amide bond. researchgate.net A recently developed method utilizes sodium amidoboranes (NaNHRBH₃), which can directly react with esters (pre-formed from the carboxylic acid) at room temperature to yield primary and secondary amides rapidly and with high chemoselectivity. nih.gov

The pyrrole nucleus is a fundamental structural motif in materials science, finding applications in organic electronic materials and functional polymers. researchgate.netscispace.com The synthesis of libraries of ester and amide derivatives of this compound allows for a systematic exploration of structure-property relationships in these materials. By varying the alcohol or amine component in the synthesis, properties such as solubility, thermal stability, and electronic characteristics can be fine-tuned.

High-throughput synthesis methodologies can be adapted for this purpose. For instance, parallel synthesis techniques can be used to react the parent acid or its activated form with a diverse set of alcohols and amines in a multi-well plate format. The resulting libraries of pyrrole-containing esters and amides can then be screened for desired properties relevant to material science, such as fluorescence, conductivity, or anion binding capabilities. Pyrrole amides, in particular, have been investigated as building blocks for anion receptors. acs.org

| Derivative Type | General Method | Reagents | Key Features | Citation |

|---|---|---|---|---|

| Esters | Fischer-Speier Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Classic method, suitable for simple alcohols. | sphinxsai.com |

| Esters/Amides | Carboxylic Acid Activation | 1. Activation: SOCl₂, (COCl)₂ 2. Nucleophile: R'-OH or R'R''NH | Versatile for a wide range of alcohols and amines. | sphinxsai.comresearchgate.net |

| Amides | Peptide Coupling | Amine (R'R''NH), Coupling Reagent (e.g., DCC, HBTU) | Mild conditions, suitable for sensitive substrates. | researchgate.net |

| Primary/Secondary Amides | Amidation via Amidoboranes | 1. Ester formation 2. NaNHRBH₃ (R=H, Me) | Rapid, room temperature, high yield, catalyst-free. | nih.gov |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The pyrrole scaffold is a valuable component in the design of such molecules, as it can constrain the geometry of appended side chains to mimic secondary structures like β-turns and α-helices. nih.govnih.gov

Functionalization of the Pyrrole Ring System

Beyond derivatization of the acetic acid side chain, the pyrrole ring itself offers opportunities for extensive functionalization. The electronic nature of the pyrrole ring, being a π-excessive heterocycle, generally favors electrophilic substitution at the C2 and C5 positions. slideshare.net However, modern synthetic methods, including directed metalation and cross-coupling reactions, provide regioselective access to a wider variety of substituted analogs.

Directed Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.org In N-substituted pyrroles, the substituent on the nitrogen can act as a directing metalating group (DMG), guiding a strong base like n-butyllithium to deprotonate the adjacent C2 position. uwindsor.cabaranlab.org For this compound, the N-acetic acid group can potentially direct lithiation to the C2 position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce substituents. For example, reaction with hexachloroethane or iodine would yield the 2-chloro or 2-iodo derivatives, respectively. Reaction with alkyl halides would introduce alkyl groups, and reaction with aldehydes or ketones would yield corresponding alcohols. wikipedia.orgsemanticscholar.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming C-C bonds and introducing aryl or heteroaryl substituents onto the pyrrole ring. nih.gov This typically requires a halogenated pyrrole precursor, which can be synthesized via directed metalation or other halogenation methods. For instance, a 2-bromo or 5-bromo derivative of the parent compound could be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield a library of aryl-substituted analogs. nih.govmdpi.com The stability of the N-substituent under the reaction conditions is a key consideration. nih.gov Iron-catalyzed Suzuki-type couplings have also been developed as a more sustainable alternative to palladium. digitellinc.com

| Reaction Type | Pyrrole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Citation |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Bromopyrrole | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | Aryl-pyrrole | mdpi.com |

| Suzuki-Miyaura | SEM-protected Bromopyrrole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | Aryl-pyrrole | nih.gov |

| Suzuki-type | N-H Pyrrole | Heteroarylboronic acid | FeCl₃, PPh₃, NaOtBu, Toluene, 110 °C | C2-Heteroaryl-pyrrole | digitellinc.com |

The pyrrole ring of this compound can serve as a foundation for the construction of more complex, fused heterocyclic systems. These structures are prevalent in medicinal chemistry and often exhibit unique biological activities. researchgate.net A common strategy involves introducing functional groups at adjacent positions on the pyrrole ring, which can then undergo intramolecular cyclization.

For example, functionalization at the C2 position with a group containing a nucleophile and at the C3-methyl group with an electrophilic center (or vice versa) could lead to the formation of a new ring fused to the 2,3-positions of the pyrrole. One documented approach involves the nucleophile-induced ring contraction of a pyrrole-fused 1,4-benzothiazine, which proceeds through the in-situ formation of a 1-(2-thiophenyl)pyrrole derivative that subsequently undergoes intramolecular cyclization to yield a pyrrolo[2,1-b] mdpi.comacs.orgbenzothiazole. beilstein-journals.org Such strategies can be adapted to create a variety of fused systems, including pyrrolopyrimidines, pyrroloimidazoles, and other bicyclic heterocycles of therapeutic interest. nih.govresearchgate.net

Skeletal editing of heterocyclic rings through expansion or contraction reactions is an advanced strategy for generating novel scaffolds. These transformations can dramatically alter the size, shape, and properties of the core structure.

Ring Expansion: Pyrroles can undergo ring expansion to form pyridines. A notable method involves the reaction of pyrroles with α-chlorodiazirines, which act as thermal precursors to chlorocarbenes. researchgate.net This process leads to the insertion of a carbon atom into the pyrrole core, yielding the corresponding pyridine derivative. researchgate.net For this compound, this reaction could potentially afford a substituted pyridine-acetic acid analog. Another classic reaction is the Ciamician-Dennstedt rearrangement, where pyrrole reacts with dichlorocarbene to form a dichlorocyclopropane intermediate that rearranges to 3-chloropyridine. wikipedia.orgyoutube.com

Ring Contraction: Ring contraction strategies can also be employed, often starting from a larger heterocyclic precursor. For instance, a synthetic route to pyrroles involves a 6π-electrocyclization of a sulfilimine intermediate followed by a spontaneous ring-contraction of the resulting 2,5-dihydrothiophene-derived system to form the pyrrole skeleton. acs.org While this is a method for pyrrole synthesis, similar principles can be applied to pyrrole-fused systems. For example, the ring contraction of pyrrolo[2,1-c] nih.govmdpi.combenzothiazines to pyrrolo[2,1-b] mdpi.comacs.orgbenzothiazoles is induced by nucleophiles, demonstrating that the atoms of the pyrrole ring can participate in skeletal rearrangements of an attached ring. beilstein-journals.org

Advancements in the Synthesis of this compound Derivatives and Analogs

The derivatization of the this compound scaffold is a key area of research for the development of novel compounds with diverse applications. Synthetic modifications primarily target the acetic acid side chain and the stereochemical properties of the molecule. These efforts are often accelerated by modern high-throughput techniques to rapidly generate extensive chemical libraries for screening and optimization.

Advanced Analytical Methodologies for Research on 2 3 Methyl 1h Pyrrol 1 Yl Acetic Acid

Spectroscopic Techniques for Elucidating Chemical Structure and Interactions

Spectroscopy is fundamental to understanding the molecular structure and electronic properties of "2-(3-Methyl-1H-pyrrol-1-yl)acetic acid". Different spectroscopic techniques provide complementary information about its atomic connectivity, functional groups, and behavior.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of "this compound" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group, the methylene (B1212753) group of the acetic acid side chain, and the protons on the pyrrole (B145914) ring. The chemical shifts (δ) are influenced by the electron density around the nuclei, providing insight into the electronic structure of the molecule. For instance, the protons on the heterocyclic ring would appear in the aromatic region of the spectrum, while the aliphatic protons of the methyl and methylene groups would be found at higher field (lower ppm values). researchgate.net Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, which helps to establish the connectivity of the atoms.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carboxylic acid, for example, would have a characteristic downfield shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the molecular structure.

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole H-2 | 6.5 - 6.8 | Triplet |

| Pyrrole H-4 | 5.8 - 6.1 | Triplet |

| Pyrrole H-5 | 6.5 - 6.8 | Triplet |

| CH₃ (Methyl) | 2.0 - 2.3 | Singlet |

| CH₂ (Methylene) | 4.8 - 5.1 | Singlet |

| COOH (Carboxyl) | 10.0 - 12.0 | Broad Singlet |

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 170 - 175 |

| Pyrrole C-2 | 120 - 125 |

| Pyrrole C-3 | 115 - 120 |

| Pyrrole C-4 | 105 - 110 |

| Pyrrole C-5 | 120 - 125 |

| CH₂ (Methylene) | 50 - 55 |

| CH₃ (Methyl) | 12 - 16 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in "this compound" and can be used to study intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

The FT-IR spectrum would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which typically participates in hydrogen bonding. scialert.net Another prominent feature would be the sharp, intense C=O stretching band around 1700-1750 cm⁻¹. scialert.net Vibrations associated with the pyrrole ring, such as C-H, C-N, and C=C stretching, would appear in the fingerprint region (below 1600 cm⁻¹). rsc.orgelsevierpure.com For example, the C-H stretching of the pyrrole ring is typically observed around 3100-3150 cm⁻¹. scialert.net

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=C and C-N stretching vibrations of the pyrrole ring are typically strong, allowing for detailed analysis of the heterocyclic core. rsc.org Changes in the position and shape of the O-H and C=O bands upon changes in concentration or solvent can be used to study the dynamics of hydrogen bonding.

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | FT-IR |

| Carboxylic Acid | C=O Stretch | 1700 - 1750 (strong) | FT-IR, Raman |

| Pyrrole Ring | C-H Stretch | 3100 - 3150 | FT-IR, Raman |

| Pyrrole Ring | C=C Stretch | 1500 - 1600 | FT-IR, Raman |

| Methylene/Methyl | C-H Stretch | 2850 - 3000 | FT-IR, Raman |

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule, particularly those involving the π-electron system of the pyrrole ring. Pyrrole and its derivatives typically exhibit strong absorption bands in the ultraviolet region due to π → π* transitions. researchgate.net For "this compound," one would expect an absorption maximum (λ_max) in the range of 200-280 nm. researchgate.net

The position and intensity of this absorption band can be sensitive to the solvent environment and the presence of interacting species. This sensitivity allows UV-Vis spectroscopy to be used for complexation studies, for example, to investigate the binding of the molecule to metal ions or macromolecules. Changes in the absorption spectrum upon addition of a binding partner can be used to determine binding constants and stoichiometry.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the first few nanometers of a material's surface. nih.gov For "this compound," XPS analysis would reveal the presence of carbon, nitrogen, and oxygen.

High-resolution scans of the C 1s, N 1s, and O 1s regions would provide detailed chemical state information. The C 1s spectrum could be deconvoluted into several components corresponding to C-C/C-H in the pyrrole ring and methyl group, C-N in the pyrrole ring, and the C-O and C=O environments of the carboxylic acid group. The N 1s spectrum would show a single peak characteristic of the pyrrolic nitrogen. researchgate.netacs.org The O 1s spectrum would have components for the carbonyl (C=O) and hydroxyl (C-O-H) oxygen atoms. These data are invaluable for confirming the purity and chemical integrity of the compound, especially in solid-state or surface-deposited forms. nih.govacs.org

Interactive Table: Expected XPS Binding Energies for this compound

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-N | ~285.5 |

| C 1s | C-O | ~286.5 |

| C 1s | O-C=O | ~288.5 |

| N 1s | Pyrrolic N | ~400.3 |

| O 1s | C=O | ~532.0 |

| O 1s | C-O-H | ~533.5 |

Mass Spectrometry for Reaction Monitoring and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for molecular weight determination, structural elucidation, and quantitative analysis. nih.gov On-line mass spectrometry can be employed for the direct analysis of chemical reactions, providing real-time data on the consumption of reactants and the formation of products and impurities. nih.gov This is particularly useful for optimizing the synthesis of "this compound." By continuously monitoring the reaction mixture, one can gain insights into the reaction kinetics and mechanism. nih.govresearchgate.net

Isotopic labeling studies, in conjunction with MS, are a sophisticated method for elucidating reaction pathways and metabolic fates. nih.gov By synthesizing "this compound" with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) at specific positions, researchers can trace the journey of these labeled atoms through complex chemical or biological transformations. mdpi.comnih.gov The resulting mass shifts in the parent molecule and its fragments in the mass spectrum provide definitive evidence for specific bond-breaking and bond-forming events. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a compound. For "this compound" (molecular formula C₇H₉NO₂), the calculated monoisotopic mass is 139.06333 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the assigned elemental composition, distinguishing it from other potential isobaric compounds.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ can provide structural information through fragmentation analysis. The fragmentation pattern is characteristic of the molecule's structure, and analyzing the masses of the fragment ions helps to piece together the molecular framework, confirming the connectivity of the pyrrole ring, methyl group, and acetic acid side chain. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structure Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of synthesized this compound. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a molecular fingerprint.